2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17(19-9-12-6-7-15-16(8-12)26-11-25-15)14-10-27-18(20-14)21-28(23,24)13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDSRWHMLDUKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target (like gsk-3β) and modulate its activity, leading to changes in cellular processes
Biochemical Pathways
Gsk-3β, a potential target of this compound, is involved in several key cellular pathways, including cell cycle regulation, apoptosis, and glucose metabolism. Modulation of GSK-3β activity can therefore have wide-ranging effects on cellular function.
Pharmacokinetics
Similar compounds have been reported to have good selectivity between cancer cells and normal cells, suggesting potential for targeted action and minimal off-target effects
Result of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may have potential anticancer activity.
Biological Activity
2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that combines a thiazole ring, a benzenesulfonamide group, and a benzodioxole moiety. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.045 g/mol. The presence of the thiazole and sulfonamide groups is indicative of potential antimicrobial properties, while the benzodioxole moiety contributes to its overall reactivity and binding capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₅S |
| Molecular Weight | 417.045 g/mol |
| Functional Groups | Thiazole, Benzene Sulfonamide, Benzodioxole |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for the synthesis of folate in bacteria, thereby suggesting potential antimicrobial effects.
Target Enzymes
The compound has been shown to interact with:
- Dihydropteroate synthase : An enzyme critical for folate biosynthesis in bacteria.
- Ecto-nucleotidases : Involved in nucleotide metabolism, indicating potential applications in modulating cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
| Compound Name | Biological Activity |
|---|---|
| 5-amino-N-(1,3-benzodioxol-5-yl)-thiazole | Anticancer activity |
| N-[2-(1H-benzimidazol-5-yl)ethyl]-4-methoxybenzenesulfonamide | Antimicrobial properties |
| 4-methylbenzenesulfonamide | Antibacterial activity |
Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. For instance:
- Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Interaction Studies
Molecular docking studies have revealed that the compound binds effectively to the active site of dihydropteroate synthase with a binding affinity comparable to that of known sulfa drugs. This suggests that the compound could be developed as a lead molecule for new antimicrobial agents.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps:
- Formation of the thiazole ring through reaction with thiourea.
- Introduction of the benzenesulfonamide group via reaction with benzenesulfonyl chloride.
- Coupling with benzodioxole derivatives using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
This synthetic pathway allows for modifications to enhance biological activity or selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Comparisons
Core Heterocycles: The thiazole core in the target compound offers greater aromatic stability compared to 1,2,4-triazoles () but less conformational flexibility than thiazolidinones (). Thiazolidinones, with a saturated ring, may exhibit distinct pharmacokinetic profiles due to increased solubility .
Sulfonamide vs. In contrast, thiourea derivatives (, compounds [4–6]) feature a thione group (C=S), which participates in tautomerism and may alter reactivity .
Benzodioxole vs. Difluorophenyl Substituents: The benzodioxole moiety in the target compound is electron-rich and may improve blood-brain barrier penetration, as seen in CNS-active analogs like rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine ().
Spectral Distinctions :
- The absence of a C=O stretch in triazole derivatives (, compounds [7–9]) contrasts with the target compound’s carboxamide (IR: ~1660–1682 cm⁻¹). This difference confirms the retention of the carboxamide functionality in the target, which may be critical for binding interactions .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling a benzenesulfonamide-thiazole intermediate with a benzodioxol-methyl carboxamide, analogous to methods in (e.g., nucleophilic addition of hydrazides to isothiocyanates) .
- Hydrogen Bonding : Crystallographic data for similar sulfonamides () reveal intramolecular N–H⋯O bonds, suggesting the target compound may adopt a planar conformation conducive to target binding .
- Pharmacological Potential: While direct data are lacking, the benzodioxole group aligns with CNS-targeting agents (), and the sulfonamide-thiazole scaffold resembles protease inhibitors (e.g., carbonic anhydrase inhibitors) .
Limitations and Contradictions
- Tautomerism : highlights tautomeric equilibria in triazole-thione derivatives, but the target compound’s thiazole core avoids such complexity, simplifying structural analysis .
- Biological Data Gaps : The evidence lacks IC₅₀ values or receptor-binding data for the target compound, limiting mechanistic insights.
Preparation Methods
Cyclization of Thioamides
Thioamide derivatives, such as those derived from mercaptobenzoic acid, undergo cyclization with aldehydes or ketones. In a representative procedure, 4-amino-3-mercaptobenzoic acid hydrochloride reacts with benzaldehyde in ethanol catalyzed by sodium hydrosulfite, forming the thiazole ring. This method offers regioselectivity, ensuring the carboxylic acid group occupies position 4 of the thiazole.
Table 1: Optimization of Thiazole Core Synthesis
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Hantzsch synthesis | Thiourea, bromopyruvic acid | Ethanol, reflux | 65–70 |
| Thioamide cyclization | 4-Amino-3-mercaptobenzoic acid, benzaldehyde | NaHSO3, ethanol, 80°C | 75–80 |
Introduction of the Benzenesulfonamido Group at Position 2
Sulfonylation of the thiazole amine at position 2 is achieved via reaction with benzenesulfonyl chloride . To ensure regioselectivity, the carboxylic acid at position 4 is protected as its methyl ester prior to sulfonylation.
Protection-Deprotection Strategy
-
Methyl ester formation : Treat 1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl2) in methanol to form the methyl ester.
-
Sulfonylation : React the esterified thiazole with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base.
-
Ester hydrolysis : Hydrolyze the methyl ester with aqueous NaOH to regenerate the carboxylic acid.
Key Reaction :
Table 2: Sulfonylation Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et3N | DCM | 25 | 85 |
| Pyridine | THF | 40 | 78 |
Synthesis of (2H-1,3-Benzodioxol-5-yl)methylamine
The benzodioxolylmethylamine substituent is prepared from 1-(2H-1,3-benzodioxol-5-yl)ethanone via a Mannich reaction followed by reduction.
Mannich Reaction and Reduction
-
Mannich base formation : React 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux to form the Mannich base hydrochloride.
-
Reductive amination : Reduce the ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol to yield (2H-1,3-benzodioxol-5-yl)methylamine.
Key Reaction :
Table 3: Characterization Data for Benzodioxolylmethylamine
| Property | Value |
|---|---|
| Melting Point | 423–425 K |
| (CDCl3) | δ 6.85 (s, 1H, aromatic), 5.95 (s, 2H, OCH2O), 3.45 (s, 2H, CH2NH2) |
Amidation of Thiazole-4-Carboxylic Acid
The final step involves coupling the carboxylic acid with (2H-1,3-benzodioxol-5-yl)methylamine. Activation of the acid as an acyl chloride is typically required.
Acid Chloride Formation and Amidation
-
Activation : Treat 2-benzenesulfonamido-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride.
-
Amine coupling : React the acyl chloride with benzodioxolylmethylamine in tetrahydrofuran (THF) using Et3N as a base.
Key Reaction :
Table 4: Amidation Optimization
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| SOCl2/Et3N | THF | 90 |
| EDCl/HOBt | DMF | 82 |
Analytical Characterization and Validation
The final product is validated using spectroscopic and chromatographic techniques:
-
$$ ^1\text{H NMR} (DMSO-d6): δ 8.25 (s, 1H, thiazole-H), 7.85–7.45 (m, 5H, PhSO2), 6.80 (s, 1H, benzodioxole-H), 5.90 (s, 2H, OCH2O), 4.55 (d, 2H, CH2NH).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonylation : Protecting the carboxylic acid at position 4 ensures sulfonylation occurs exclusively at position 2.
-
Benzodioxole Stability : Avoid strong acids/bases during synthesis to prevent ring-opening.
-
Amidation Side Reactions : Use of SOCl2 minimizes racemization compared to carbodiimide-based coupling agents .
Q & A
Q. Q1: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
Methodological Answer: Synthesis involves sequential functionalization of the thiazole core. Key steps include:
- Amide coupling : React thiazole-4-carboxylic acid with benzodioxolylmethylamine using coupling agents like EDC/HOBt under inert conditions .
- Sulfonamide formation : Treat the intermediate with benzenesulfonyl chloride in basic media (e.g., pyridine) to introduce the sulfonamide group .
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structures using (e.g., benzodioxole protons at δ 6.8–7.1 ppm) .
Q. Q2: How can spectroscopic techniques (NMR, MS) resolve ambiguities in structural assignments?
Methodological Answer:
- NMR : Use to distinguish between thiazole carbons (C-2: ~165 ppm, C-4: ~160 ppm) and benzodioxole carbons (C-5: ~100 ppm). DEPT-135 confirms CH groups in the benzodioxolylmethyl chain .
- Mass Spectrometry : High-resolution ESI-MS can differentiate between isobaric fragments (e.g., [M+H] at m/z 458.08 vs. potential sulfone byproducts) .
Advanced Structural Analysis
Q. Q3: What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving this compound’s 3D conformation?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality by slow evaporation from DMSO .
- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
- Visualization : Generate ORTEP-3 diagrams to highlight puckering in the benzodioxole ring (amplitude ~0.2 Å, phase angle 30°) .
Q. Q4: How can graph-set analysis elucidate hydrogen-bonding patterns in crystalline form?
Methodological Answer:
- Graph-Set Notation : Use Etter’s formalism to classify motifs:
- Software : Mercury (CCDC) or CrystalExplorer for topology mapping .
Biological Activity and Mechanism
Q. Q5: How can structure-activity relationship (SAR) studies guide optimization for target binding?
Methodological Answer:
- Modifications :
- Benzodioxole substituents : Replace with bulkier groups (e.g., 3,4-dimethoxybenzyl) to assess steric effects on enzyme binding .
- Sulfonamide bioisosteres : Test thiosulfonates or sulfonimidamides for enhanced solubility .
- Assays :
- In vitro enzyme inhibition : Use fluorescence polarization for IC determination (e.g., COX-2 inhibition at 50 nM) .
- Molecular docking : AutoDock Vina with PDB 1CX2 to predict binding poses .
Q. Q6: How do conflicting bioactivity data across cell lines arise, and how can they be resolved?
Methodological Answer:
- Source of Contradictions :
- Cell permeability : Measure logP (e.g., calculated 2.8 vs. experimental 3.1) to correlate with uptake in HeLa vs. MCF-7 lines .
- Metabolic stability : Perform LC-MS/MS to identify cytochrome P450-mediated degradation products .
- Resolution : Normalize data using Z-factor scoring to account for assay variability .
Environmental and Stability Studies
Q. Q7: What methodologies assess environmental persistence and degradation pathways?
Methodological Answer:
- Hydrolysis : Incubate in pH 7.4 buffer at 37°C; monitor via HPLC for sulfonamide cleavage (t ~48 hrs) .
- Photodegradation : Expose to UV-A (365 nm) in aqueous solution; identify byproducts via GC-MS (e.g., benzodioxole ring opening to catechol derivatives) .
Q. Q8: How can accelerated stability studies predict shelf-life under varying storage conditions?
Methodological Answer:
- ICH Guidelines :
- Forced degradation : Expose to 40°C/75% RH for 6 months; quantify decomposition via peak area reduction in HPLC (e.g., <5% degradation indicates room-temperature stability) .
- Light exposure : Use ICH Q1B photostability chamber; track color changes (CIELab metrics) and polymorph transitions via PXRD .
Advanced Data Interpretation
Q. Q9: How can multivariate analysis resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
- PCA (Principal Component Analysis) : Apply to bond lengths/angles from multiple crystal structures to identify outliers (e.g., C–S bond elongation due to twinning) .
- Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental XRD data to validate sulfonamide torsion angles (~60°) .
Q. Q10: What computational models predict intermolecular interactions in solution vs. solid state?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
